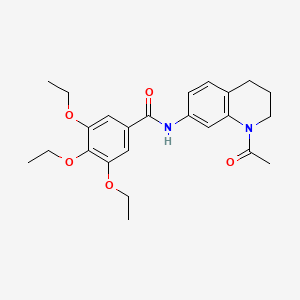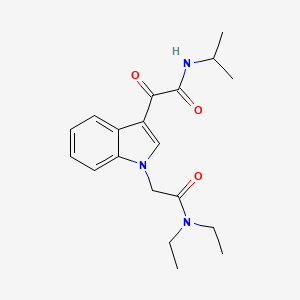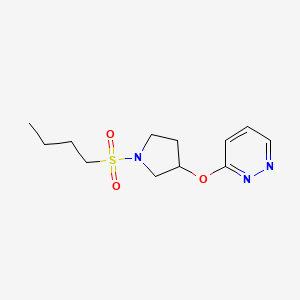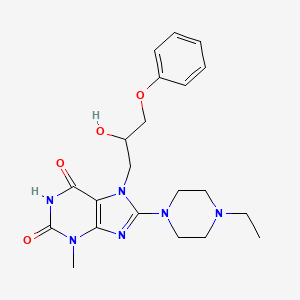![molecular formula C18H21N3O4S B2666479 N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-28-9](/img/structure/B2666479.png)
N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A novel series of compounds similar to “N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide” were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The compound is synthesized through a reaction involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The specific chemical reactions involving this compound are not detailed in the search results.Scientific Research Applications
Hemodynamic Effects of Cilostazol
Cilostazol, a synthetic antithrombotic drug, demonstrates significant hemodynamic effects by increasing peripheral blood flow in patients with arteriosclerosis obliterans, suggesting its clinical potential in treating chronic arterial occlusion (Yasuda, Sakuma, & Tanabe, 1985).
Pramipexole and Dopamine Receptor Agonism
Pramipexole, effective in treating Parkinson's disease, binds selectively to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors, differing from ergot dopamine receptor agonists by its selectivity and efficacy in stimulating dopamine receptors (Piercey, Hoffmann, Smith, & Hyslop, 1996).
AG337 as a Thymidylate Synthase Inhibitor
AG337, a nonclassical antifolate inhibitor of thymidylate synthase, demonstrates potential antitumor effects in clinical pharmacokinetic and pharmacodynamic studies, highlighting the importance of continuous administration for sustained therapeutic effects (Rafi et al., 1995).
Environmental Exposures and Thyroid Hormone Status
Research on dioxins, polychlorinated biphenyls (PCBs), and their impact on thyroid hormone levels in pregnant women and infants underscores the importance of understanding environmental exposures and their potential health effects (Koopman‐Esseboom et al., 1994).
Metabolism of Heterocyclic Amines
Studies on the metabolism of heterocyclic amines, such as MeIQx and PhIP, by accelerator mass spectrometry (AMS) provide insights into the dosimetry of protein and DNA adduct formation, suggesting differences in metabolite profiles between humans and rodents and highlighting the importance of N-hydroxylation in humans (Turteltaub et al., 1999).
Nitisinone and Tyrosine Pathway Disorders
Nitisinone's role in treating hereditary tyrosinaemia type 1 (HT-1) by interrupting tyrosine metabolism through inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) suggests its potential application in other tyrosine metabolism disorders, such as alkaptonuria (AKU) (Lock, Ranganath, & Timmis, 2014).
properties
IUPAC Name |
N-cyclohexyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-11-4-2-1-3-5-11)6-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSVFJJGORDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)
![4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B2666397.png)

![1-(4-Hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl)prop-2-en-1-one](/img/structure/B2666401.png)
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666402.png)
![Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2666406.png)





![N-{2-[(3-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2666416.png)

